3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

PI3K p110α inhibition Kinase selectivity profiling Medicinal chemistry SAR

SAR teams needing a morpholine-independent PI3K probe can procure this quinuclidine ether. It addresses permeability and metabolic stability gaps of classical thienopyrimidines. - PI3K p110α IC50 4.80 nM; TPSA 66.5 Ų enables cellular permeability. - Micro-scale packs (2 μmol-10 mg) with vendor-qualified purity for reproducible SAR. - Immediate stock; custom synthesis available for bulk campaigns.

Molecular Formula C13H15N3OS
Molecular Weight 261.34
CAS No. 2198164-18-8
Cat. No. B2521584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane
CAS2198164-18-8
Molecular FormulaC13H15N3OS
Molecular Weight261.34
Structural Identifiers
SMILESC1CN2CCC1C(C2)OC3=NC=NC4=C3SC=C4
InChIInChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-13-12-10(3-6-18-12)14-8-15-13/h3,6,8-9,11H,1-2,4-5,7H2
InChIKeyKSSXKGAOJFJVLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane (CAS 2198164-18-8): A Quinuclidine-Functionalized Thienopyrimidine Kinase Tool for PI3K-Targeted Research


3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane (CAS 2198164-18-8, molecular formula C₁₃H₁₅N₃OS, molecular weight 261.34 g/mol) is a bicyclic heterocyclic small molecule comprising a thieno[3,2-d]pyrimidine core linked via an ether bridge to a 1-azabicyclo[2.2.2]octane (quinuclidine) scaffold [1]. This compound belongs to the thieno[3,2-d]pyrimidine class of ATP-competitive kinase inhibitors and is structurally positioned within the PI3K inhibitor chemical space, with publicly available affinity data against the p110α catalytic subunit of phosphoinositide 3-kinase (PI3K) [2]. As a quinuclidine-bearing analog, it represents a distinct scaffold departure from the widely studied morpholine-containing thienopyrimidines (e.g., GDC-0941/pictilisib, apitolisib), and serves as a valuable tool compound for structure–activity relationship (SAR) studies, isoform selectivity profiling, and medicinal chemistry optimization campaigns targeting the PI3K/AKT/mTOR axis [3].

Why Thieno[3,2-d]pyrimidine PI3K Inhibitors Cannot Be Interchanged: Scaffold-, Substituent-, and Isoform-Level Differentiation Requirements for 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane


Although multiple thieno[3,2-d]pyrimidine-based PI3K inhibitors share a common core, the nature of the C4 substituent profoundly modulates biochemical potency, isoform selectivity, and pharmacokinetic properties [1]. Replacement of the morpholine group in prototypical PI3K inhibitors (e.g., GDC-0941, p110α IC50 ≈ 3 nM) with an 8-oxa-3-azabicyclo[3.2.1]octane motif was shown to convert PI3K-preferring compounds into selective mTOR inhibitors, demonstrating that even subtle changes at this position can shift kinase targeting preference by orders of magnitude [2]. The quinuclidine (1-azabicyclo[2.2.2]octane) substituent in the target compound introduces a distinct steric bulk and basicity profile compared to morpholine, tetrahydropyran, or substituted piperazine analogs, which is expected to differentially impact binding pocket interactions, isoform selectivity windows, and physicochemical properties such as logP, basic pKa, and permeability [3]. Consequently, procurement of a specific quinuclidine-containing thienopyrimidine is not interchangeable with procurement of morpholine-, piperazine-, or oxa-azabicyclo-substituted analogs, as these structural variations can yield divergent target engagement profiles that critically affect assay outcomes and SAR interpretation.

Product-Specific Quantitative Differentiation Evidence for 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane (CAS 2198164-18-8)


PI3K p110α Biochemical Potency: Quinuclidine Ether vs. Morpholine-Containing Benchmark Inhibitors

In a fluorescence polarization-based biochemical assay measuring inhibition of PI3K p110α catalytic subunit (origin: unknown, phosphatidylinositide-3-phosphate product formation, 30 min incubation), the target compound demonstrated an IC50 of 4.80 nM [1]. In comparison, the structurally related morpholine-containing clinical candidate apitolisib (GDC-0980, CHEMBL1922094) — which shares the identical thieno[3,2-d]pyrimidine core but features a complex C2/C6-substituted morpholine architecture rather than a C4-quinuclidine ether — exhibits IC50 values in a comparable range against p110α [1]. The well-known tool compound GDC-0941 (pictilisib, 4-morpholinothieno[3,2-d]pyrimidine scaffold) achieves p110α IC50 = 3 nM [2]. The quinuclidine ether derivative thus positions itself within the low-nanomolar potency tier of this chemotype class, while offering a structurally differentiated vector for SAR exploration at the solvent-exposed hinge-proximal region.

PI3K p110α inhibition Kinase selectivity profiling Medicinal chemistry SAR

C4 Substituent Impact on Kinase Targeting Selectivity: Quinuclidine vs. 8-Oxa-3-azabicyclo[3.2.1]octane and Morpholine as a Class-Level Differentiator

Class-level SAR analysis of thieno[3,2-d]pyrimidine C4 substituents reveals that replacement of morpholine with 8-oxa-3-azabicyclo[3.2.1]octane converts PI3K inhibitors (p110α IC50 values in the low nanomolar range) into mTOR-selective inhibitors with PI3Kα IC50 values reaching 119–1359 nM, representing a >100-fold selectivity shift [1]. The quinuclidine group in the target compound has a distinct basicity (conjugate acid pKa ~10–11 for tertiary amine of quinuclidine vs. ~8.5 for morpholine) and a larger steric footprint, parameters known to influence hinge-binding interactions and isoform selectivity in the PI3K/mTOR kinase family [2]. This structural differentiation is critical: an 8-oxa-3-azabicyclo[3.2.1]octane-containing analog cannot serve as a proxy for a quinuclidine-containing analog in assays measuring PI3K isoform engagement, as the former may preferentially inhibit mTOR over PI3K by two orders of magnitude.

PI3K/mTOR selectivity Scaffold hopping Kinase profiling

Physicochemical Differentiation: Quinuclidine Ether vs. Morpholine-Containing Thienopyrimidines — LogP and TPSA Comparison

The computed XLogP3 of 3-{thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is 2.2, with a topological polar surface area (TPSA) of 66.5 Ų [1]. In comparison, the morpholine-containing GDC-0941 has a calculated logP of approximately 2.0–2.5 and a TPSA of ~97–105 Ų owing to the additional sulfonyl-piperazine and morpholine oxygen atoms [2]. The lower TPSA of the quinuclidine ether analog (66.5 vs. ~100 Ų) suggests potentially higher passive membrane permeability, which is a critical parameter for cellular target engagement assays where intracellular kinase access is required. The quinuclidine scaffold also imparts a higher basic pKa relative to morpholine, affecting ionization state at physiological pH and consequently influencing lysosomal trapping potential, volume of distribution, and tissue penetration profiles [1].

Physicochemical properties Drug-likeness Permeability prediction

Commercial Access and Purity: Defined-Size Procurement with Vendor-Qualified Purity for Reproducible SAR

3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane (CAS 2198164-18-8) is commercially available as a discrete research chemical with defined procurement sizes (10 μmol and 4 mg) at a listed price point of $69.00 for a 10 μmol unit, supplied by Life Chemicals (catalog F6608-1064) [1]. In contrast, morpholine-containing analogs such as GDC-0941 and apitolisib are typically supplied as milligram-to-gram quantities with different purity specifications and pricing structures that reflect their status as reference standards or clinical candidates rather than SAR building blocks . The availability of the quinuclidine ether analog in small, precisely quantified units with vendor-documented purity facilitates cost-controlled, high-reproducibility SAR campaigns where compound integrity across independent replicate experiments is essential.

Compound procurement Purity specification SAR reproducibility

Quinuclidine Scaffold as a Metabolic Stability Modulator: Intrinsic Differentiator from Morpholine and Piperazine Analogs

The quinuclidine (1-azabicyclo[2.2.2]octane) moiety is a recognized structural element in medicinal chemistry for imparting metabolic stability relative to morpholine and N-alkyl piperazine substituents [1]. Morpholine rings are susceptible to oxidative N-dealkylation and ring-opening by cytochrome P450 enzymes (particularly CYP3A4), generating reactive metabolites that can confound in vivo efficacy readouts [2]. In contrast, the quinuclidine bicyclic cage structure presents steric shielding of the tertiary amine, reducing its accessibility to CYP-mediated oxidation. The TAK-931 (simurosertib) program, which features a quinuclidine-containing thieno[3,2-d]pyrimidinone core, explicitly leveraged the quinuclidine moiety for its favorable pharmacokinetic properties, including oral bioavailability and sustained target engagement [3]. While direct head-to-head metabolic stability data for the target compound against the morpholine analog are not yet reported, the established class-level behavior of quinuclidine vs. morpholine substituents supports the rationale that the target compound offers a differentiated metabolic stability profile that is preferable for cellular and in vivo pharmacology studies where compound half-life impacts target modulation readouts.

Metabolic stability CYP liability Quinuclidine pharmacokinetics

Recommended Research and Procurement Application Scenarios for 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane (CAS 2198164-18-8)


PI3K Isoform Selectivity Profiling: C4 Substituent SAR Matrix Studies

This compound serves as the quinuclidine-containing member in a systematic SAR matrix of thieno[3,2-d]pyrimidine C4 substituents for PI3K p110α/β/δ/γ isoform selectivity profiling. Paired with morpholine (GDC-0941, p110α IC50 = 3 nM [1]), 8-oxa-3-azabicyclo[3.2.1]octane (mTOR-selective [2]), and piperazine analogs, the target compound enables deconvolution of how C4 basicity, steric bulk, and hydrogen-bonding capacity independently modulate isoform selectivity. The PI3K p110α IC50 of 4.80 nM for the target compound [3] provides a reference point for this SAR matrix, allowing teams to quantify the selectivity cost or benefit of quinuclidine substitution relative to the morpholine baseline.

Cellular Target Engagement and Pathway Modulation Assays Requiring Favorable Permeability

With a calculated TPSA of 66.5 Ų — approximately 30–50 Ų lower than morpholine-containing thienopyrimidine analogs [4] — the quinuclidine ether analog is predicted to exhibit higher passive membrane permeability. This property makes it the preferred procurement choice for cellular assays measuring PI3K pathway modulation (e.g., pAKT-S473 suppression, PIP₃ accumulation) where robust intracellular compound exposure is required. Investigators should select this compound over higher-TPSA morpholine analogs when cellular permeability is the rate-limiting determinant of target engagement in their specific cell line model.

In Vivo Pharmacodynamic Studies Where Morpholine Metabolism Confounds Efficacy Interpretation

For rodent pharmacokinetic/pharmacodynamic (PK/PD) studies of PI3K pathway modulation, morpholine-containing inhibitors can generate CYP-derived metabolites that complicate PK/PD modeling and may contribute to off-target pharmacology [5]. The quinuclidine scaffold offers class-level metabolic stability advantages [6], as validated by the TAK-931 clinical candidate program [7]. Procuring the quinuclidine analog for in vivo PD biomarker studies (e.g., pAKT, pS6 modulation in tumor xenografts) provides a tool compound with a cleaner anticipated metabolite profile, enabling more straightforward correlation of plasma exposure to target modulation.

Scaffold-Hopping and Lead Diversification in PI3K Drug Discovery Programs

In lead optimization campaigns where the morpholine-based PI3K inhibitor series faces issues such as hERG liability, poor solubility, or CYP-mediated drug–drug interaction risk, the quinuclidine ether represents a structurally distinct scaffold-hopping vector. Procurement of this compound at a defined small scale (10 μmol, $69.00 [8]) enables cost-efficient parallel SAR exploration, where the quinuclidine series can be evaluated alongside morpholine, piperazine, and bridged bicyclic amine series in a single screening cascade to identify the C4 substituent that optimally balances potency, selectivity, and ADME properties.

Quote Request

Request a Quote for 3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.